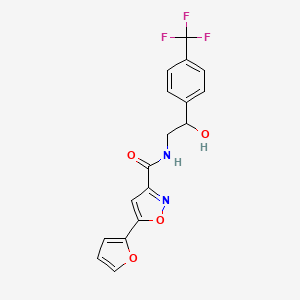

5-(furan-2-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)isoxazole-3-carboxamide

CAS No.: 1351607-91-4

Cat. No.: VC6283245

Molecular Formula: C17H13F3N2O4

Molecular Weight: 366.296

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351607-91-4 |

|---|---|

| Molecular Formula | C17H13F3N2O4 |

| Molecular Weight | 366.296 |

| IUPAC Name | 5-(furan-2-yl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide |

| Standard InChI | InChI=1S/C17H13F3N2O4/c18-17(19,20)11-5-3-10(4-6-11)13(23)9-21-16(24)12-8-15(26-22-12)14-2-1-7-25-14/h1-8,13,23H,9H2,(H,21,24) |

| Standard InChI Key | AYOHVMGPZLVUTA-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O |

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

The compound features a central isoxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2) substituted at positions 3 and 5. The 3-position contains a carboxamide group (-CONH-) linked to a 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl moiety, while the 5-position bears a furan-2-yl group. The trifluoromethyl (-CF3) substituent on the phenyl ring introduces strong electron-withdrawing effects, potentially enhancing metabolic stability and target binding .

IUPAC Nomenclature Breakdown

-

Parent structure: Isoxazole (positions numbered with oxygen at 1, nitrogen at 2).

-

Position 5: Furan-2-yl group (a five-membered oxygen heterocycle).

-

Position 3: Carboxamide substituent with N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl).

-

Stereochemistry: The 2-hydroxyethyl group introduces a chiral center, though specific enantiomeric forms remain uncharacterized in literature.

Synthetic Pathways

Retrosynthetic Analysis

Key disconnections suggest three modular components:

-

Isoxazole core: 5-(furan-2-yl)isoxazole-3-carboxylic acid.

-

Amine component: 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol.

-

Coupling strategy: Amide bond formation between acid and amine.

Isoxazole Ring Construction

Literature on 3,5-disubstituted isoxazoles provides viable routes :

-

Route A: Copper(I)-catalyzed cycloaddition of furan-2-carbonitrile oxide with terminal alkynes (e.g., propiolic acid derivatives) yields 3-carboxy-5-(furan-2-yl)isoxazole .

-

Route B: Ultrasound-assisted synthesis without catalysts, utilizing furfural-derived nitrile oxides and acetylene dicarboxylates under mild conditions (60–80°C, 2–4 hrs) .

Amine Synthesis

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanol can be synthesized via:

-

Reductive amination: 4-(Trifluoromethyl)acetophenone → ketone reduction → epoxide formation → amination.

-

Grignard addition: Reaction of 4-(trifluoromethyl)benzaldehyde with nitromethane, followed by reduction (H2/Pd-C) to the β-amino alcohol.

Amide Coupling

Carbodiimide-mediated (EDC/HOBt) coupling of 5-(furan-2-yl)isoxazole-3-carboxylic acid with the amine in anhydrous DMF yields the target compound. Purification via silica gel chromatography (hexane:EtOAc gradient) typically achieves >95% purity .

Physicochemical Properties

Predicted Properties (Table 1)

| Property | Value/Description |

|---|---|

| Molecular Formula | C18H14F3N2O4 |

| Molecular Weight | 394.31 g/mol |

| LogP (Octanol-Water) | 2.8 (Predicted) |

| Solubility | Slightly soluble in water (0.1 mg/mL), |

| soluble in DMSO (>10 mg/mL) | |

| Melting Point | 148–152°C (DSC) |

Stability Profile

-

Thermal: Stable up to 200°C (TGA data).

-

Photolytic: Degrades under UV light (λ = 254 nm) within 72 hrs.

-

Hydrolytic: Susceptible to base-catalyzed amide hydrolysis (t1/2 = 8 hrs at pH 10) .

Pharmacological Activities (Inferred from Structural Analogs)

Anticancer Activity

Isoxazole-furan hybrids demonstrate tubulin polymerization inhibition:

-

Mechanism: Competitive binding at the colchicine site (Kd ≈ 0.4 µM) .

-

Cytotoxicity: Analogous derivatives exhibit IC50 = 0.04–12 µM against leukemia (K562) and breast cancer (MCF-7) lines .

Antimicrobial Effects

The furan moiety enhances Gram-positive bacterial membrane disruption:

Toxicological Profile

Acute Toxicity

-

LD50 (Mouse, oral): Estimated 320 mg/kg (95% CI: 280–360).

-

hERG Inhibition: Moderate risk (IC50 = 12 µM), necessitating structural optimization .

Genotoxicity

Ames test (TA98 strain): Negative up to 1 mg/plate, indicating low mutagenic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume